N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique molecular structure, which includes a hydrazide group, a methylidene linkage, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine); often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydrazide derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide: This compound has a similar structure but with a naphthyl group instead of a phenyl group, which may result in different chemical and biological properties.
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide:
These comparisons highlight the uniqueness of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-8-14(16(21)9-12)10-19-20-17(22)11-18-15-6-4-3-5-13(15)2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
GVDYWATXKDPTRX-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C)O |
Origin of Product |
United States |
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